(2Z)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one
Overview
Description
(2Z)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a dimethylamino group and a nitrophenyl group, which can impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the condensation of a suitable aldehyde with a dimethylamine and a nitrophenyl ketone under basic conditions. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing similar reagents and conditions as in laboratory synthesis but optimized for efficiency and yield. The choice of solvents and bases might be adjusted to ensure safety and cost-effectiveness on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group or the double bond.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine.
Major Products
Oxidation: Products may include nitro derivatives or oxidized forms of the enone.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted nitrophenyl derivatives.
Scientific Research Applications
(2Z)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one can be used in various fields of scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting cellular pathways. The nitrophenyl group could be involved in electron transfer processes, while the dimethylamino group might influence binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one: An isomer with different spatial arrangement.
3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one: A positional isomer with the nitro group in a different position.
3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-ol: A related compound with a hydroxyl group instead of a carbonyl group.
Uniqueness
(2Z)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one is unique due to its specific configuration and functional groups, which can impart distinct reactivity and properties compared to its isomers and related compounds.
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-12(2)7-6-11(14)9-4-3-5-10(8-9)13(15)16/h3-8H,1-2H3/b7-6- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGBILRLACOBKO-SREVYHEPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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